E3 Ligase Ligand-linker Conjugate 24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

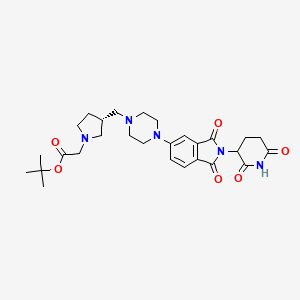

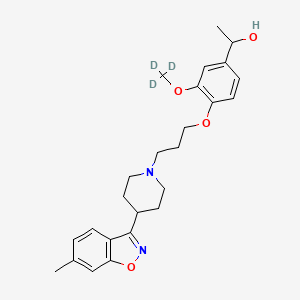

Le conjugué de ligand-lieur de ligase E3 24 est un composé qui joue un rôle crucial dans le domaine des chimères de ciblage de la protéolyse (PROTAC). Ce composé est un conjugué d'un ligand de ligase E3 et d'un lieur, spécialement conçu pour recruter la protéine Cereblon (CRBN). Il sert d'intermédiaire clé dans la synthèse de molécules PROTAC complètes, qui sont utilisées pour cibler et dégrader des protéines spécifiques dans les cellules .

Méthodes De Préparation

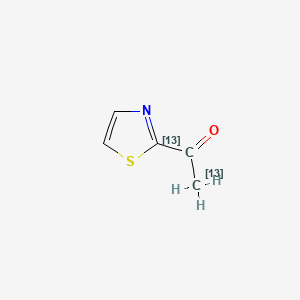

Voies de synthèse et conditions réactionnelles : La synthèse du conjugué de ligand-lieur de ligase E3 24 implique la conjugaison de la thalidomide (HY-14658) avec un lieur correspondant. Le processus comprend généralement les étapes suivantes :

Activation de la thalidomide : La thalidomide est activée en utilisant un réactif approprié pour former un intermédiaire.

Attachement du lieur : La thalidomide activée est ensuite mise en réaction avec une molécule de lieur dans des conditions contrôlées pour former le conjugué.

Purification : Le produit final est purifié en utilisant des techniques chromatographiques pour assurer une haute pureté.

Méthodes de production industrielle : La production industrielle du conjugué de ligand-lieur de ligase E3 24 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes de synthèse et de purification automatisés pour gérer de grandes quantités de réactifs et de produits.

Analyse Des Réactions Chimiques

Types de réactions : Le conjugué de ligand-lieur de ligase E3 24 subit principalement des réactions de conjugaison, où le ligand et le lieur sont liés de manière covalente. En outre, il peut participer à :

Réactions de substitution : Où des groupes fonctionnels spécifiques sur le ligand ou le lieur sont remplacés par d'autres groupes.

Réactions d'oxydation et de réduction : Ces réactions peuvent modifier la structure chimique du ligand ou du lieur pour améliorer son affinité de liaison ou sa stabilité.

Réactifs et conditions courants :

Réactifs : Les réactifs courants comprennent des agents d'activation tels que les carbodiimides pour la conjugaison, des agents réducteurs tels que le borohydrure de sodium pour la réduction, et des agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation.

Produits principaux : Le produit principal de ces réactions est le conjugué de ligand-lieur de ligase E3 24 lui-même, qui peut être utilisé ultérieurement pour synthétiser des molécules PROTAC complètes.

4. Applications de recherche scientifique

Le conjugué de ligand-lieur de ligase E3 24 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse des PROTAC, qui sont des outils précieux pour étudier la fonction et la dégradation des protéines.

Biologie : Employé dans des études cellulaires pour dégrader sélectivement les protéines cibles, contribuant à l'investigation du rôle des protéines dans divers processus biologiques.

5. Mécanisme d'action

Le conjugué de ligand-lieur de ligase E3 24 fonctionne en formant un complexe ternaire avec la protéine cible et la ligase E3. Ce complexe facilite l'ubiquitination de la protéine cible, la marquant pour la dégradation par le protéasome. Le processus implique les étapes suivantes :

Liaison : Le ligand se lie à la protéine cible, tandis que le lieur se connecte à la ligase E3.

Formation du complexe : Le complexe ternaire est formé, rapprochant la protéine cible de la ligase E3.

Ubiquitination : La ligase E3 catalyse le transfert de molécules d'ubiquitine vers la protéine cible.

Dégradation : La protéine ubiquitinée est reconnue et dégradée par le protéasome

Applications De Recherche Scientifique

E3 Ligase Ligand-linker Conjugate 24 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

Biology: Employed in cellular studies to selectively degrade target proteins, aiding in the investigation of protein roles in various biological processes.

Mécanisme D'action

E3 Ligase Ligand-linker Conjugate 24 functions by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves the following steps:

Binding: The ligand binds to the target protein, while the linker connects to the E3 ligase.

Complex Formation: The ternary complex is formed, bringing the target protein in close proximity to the E3 ligase.

Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

Degradation: The ubiquitinated protein is recognized and degraded by the proteasome

Comparaison Avec Des Composés Similaires

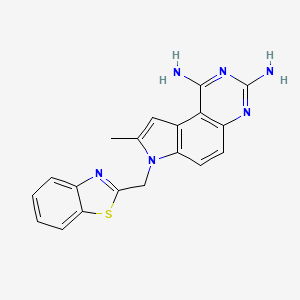

Le conjugué de ligand-lieur de ligase E3 24 est unique en raison de sa conception spécifique pour le recrutement de la protéine Cereblon (CRBN). Des composés similaires incluent :

Ligands de Von Hippel-Lindau (VHL) : Utilisés dans les PROTAC ciblant différentes protéines.

Ligands de MDM2 : Employés dans la dégradation des protéines impliquées dans les voies du cancer.

Ligands de cIAP1 : Utilisés dans la dégradation des protéines liées à l'apoptose

Ces composés partagent la caractéristique commune de faire partie des PROTAC, mais diffèrent par leurs ligands spécifiques et leurs protéines cibles, mettant en évidence la polyvalence et la spécificité du conjugué de ligand-lieur de ligase E3 24 dans le ciblage du Cereblon (CRBN).

Propriétés

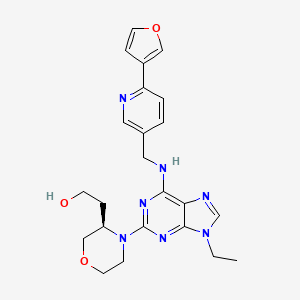

Formule moléculaire |

C28H37N5O6 |

|---|---|

Poids moléculaire |

539.6 g/mol |

Nom IUPAC |

tert-butyl 2-[(3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]acetate |

InChI |

InChI=1S/C28H37N5O6/c1-28(2,3)39-24(35)17-31-9-8-18(16-31)15-30-10-12-32(13-11-30)19-4-5-20-21(14-19)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,18,22H,6-13,15-17H2,1-3H3,(H,29,34,36)/t18-,22?/m1/s1 |

Clé InChI |

RWXDWGBEGCJTKS-ZZWBGTBQSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)CN1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

SMILES canonique |

CC(C)(C)OC(=O)CN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)

![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)

![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)

![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)

![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)

![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)